But-2-ynamide

Click Chemistry Cycloaddition Triazole Synthesis

But-2-ynamide is a primary ynamide with the molecular formula C₄H₅NO and a molecular weight of 83.09 g/mol. It belongs to the ynamide class, characterized by a carbon-carbon triple bond directly conjugated to an amide carbonyl group.

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
Cat. No. B13515083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-2-ynamide
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESCC#CC(=O)N
InChIInChI=1S/C4H5NO/c1-2-3-4(5)6/h1H3,(H2,5,6)
InChIKeySTSBIYSZXHSXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-2-ynamide (CAS 6052-32-0) Procurement Guide: Ynamide Building Block for Click Chemistry and Heterocycle Synthesis


But-2-ynamide is a primary ynamide with the molecular formula C₄H₅NO and a molecular weight of 83.09 g/mol [1]. It belongs to the ynamide class, characterized by a carbon-carbon triple bond directly conjugated to an amide carbonyl group [2]. This α,β-unsaturated monocarboxylic acid amide structure [3] imparts a unique polarized electronic configuration that enables dual electrophilic and nucleophilic reactivity [4]. The compound is commercially available with standard purities typically ≥95%, and vendors often provide supporting analytical documentation (NMR, HPLC, GC) . Its fundamental properties (XLogP3-AA of 0.1, topological polar surface area of 43.1 Ų) [1] establish a baseline for selection among available ynamide reagents.

Why Simple Alkynes or N-Alkyl Ynamides Cannot Directly Replace But-2-ynamide: A Reactivity and Handling Analysis


Generic substitution of but-2-ynamide with a simple alkyne or an N-alkyl ynamide is often not viable due to fundamental differences in electronic character and reaction outcomes. Simple alkynes lack the nitrogen atom's electron-donating ability, resulting in lower nucleophilicity and different regioselectivity in cycloadditions [1]. Conversely, ynamines are extremely reactive and suffer from a lack of stability, making them difficult to prepare and handle [2]. N-Alkyl ynamides, while more stable than ynamines, introduce steric and electronic modifications that alter the compound's XLogP3 (e.g., 0.5 for N-methyl-2-butynamide vs. 0.1 for but-2-ynamide) [3] and topological polar surface area (29.1 Ų for N-methyl-2-butynamide vs. 43.1 Ų for but-2-ynamide) [4]. These differences impact solubility, membrane permeability, and downstream reactivity, underscoring the need for the specific unsubstituted ynamide scaffold in many synthetic and biological applications.

Quantitative Differentiation: But-2-ynamide vs. Comparators in Synthesis and Application


Click Chemistry Performance: Ynamide vs. Terminal Alkyne Reactivity

But-2-ynamide serves as an effective partner in copper-catalyzed [3+2] cycloadditions with azides, representing the first demonstration of a 'click reaction' employing ynamides [1]. This expands the scope of click chemistry beyond traditional terminal alkynes, providing access to 1-substituted 4-amino 1,2,3-triazoles with high yield and very high levels of regioselectivity [2]. In contrast, simple terminal alkynes yield 1,4-disubstituted triazoles, a different regioisomeric outcome [3].

Click Chemistry Cycloaddition Triazole Synthesis

Enhanced Stability Profile Relative to Ynamines

Ynamides, including but-2-ynamide, benefit from the presence of an electron-withdrawing group on the nitrogen atom, which provides enhanced stability compared to ynamines [1]. Ynamines are extremely reactive, suffer from a lack of stability, and are difficult to prepare [2]. This stability difference allows ynamides to be isolated, purified, and handled with ease, making them synthetically more useful than traditional ynamines [3].

Stability Handling Synthetic Intermediates

Molecular Descriptor Differentiation: Lipophilicity and Polar Surface Area

But-2-ynamide exhibits an XLogP3-AA value of 0.1 and a topological polar surface area (TPSA) of 43.1 Ų [1]. In contrast, the N-methyl analog (N-methyl-2-butynamide) has an XLogP3-AA of 0.5 and a TPSA of 29.1 Ų [2]. These differences indicate that but-2-ynamide is slightly less lipophilic and has a larger polar surface area, which can influence solubility, membrane permeability, and protein binding in biological assays.

Lipophilicity ADME Physicochemical Properties

Synthesis of 4-Oxo-but-2-ynamides: A Gold-Catalyzed Oxidation of 1,3-Diynamides

A gold-catalyzed selective oxidation of 1,3-diynamides provides a novel approach to 4-oxo-but-2-ynamides, which possess an activated C–C triple bond and serve as versatile building blocks [1]. This transformation is specific to the diynamide substrate class and would not proceed with simple alkynes or mono-ynamides, highlighting a unique synthetic pathway enabled by the ynamide core.

Gold Catalysis Oxidation 1,3-Diynamides

Biological Activity: EGFR Inhibition by a But-2-ynamide Derivative (CL-387,785)

The but-2-ynamide derivative N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (CL-387,785) acts as an irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase with an IC₅₀ of 370 pM [1]. This compound covalently binds to EGFR and selectively blocks proliferation of EGFR-expressing tumor cells both in vitro and in vivo [2]. The ynamide moiety is essential for the covalent inhibition mechanism, as related analogs lacking the ynamide group show significantly reduced activity [3].

EGFR Inhibitor Tyrosine Kinase Anticancer

Patent Landscape: But-2-ynamide Derivatives as Kinase Inhibitors

Multiple patents disclose but-2-ynamide derivatives as potent kinase inhibitors. Examples include: (R)-N-(4-(3-((5-chloro-4-methoxypyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)but-2-ynamide (US10894788, US11390618) with an IC₅₀ of 100 nM against a protein kinase [1]; 4-hydroxy-N-[[4-(hydroxymethyl)-1-[4-(trifluoromethoxy)phenyl]pyrazolo[3,4-b]pyridin-3-yl]methyl]but-2-ynamide (US12110276) with an IC₅₀ of 3.60 nM against TEAD proteins [2]; and (R)-N-(4-(3-(quinazolin-2-ylamino)pyrrolidine-1-carbonyl)phenyl)but-2-ynamide (US11447493) with an IC₅₀ of 100 nM in a radiometric protein kinase assay [3]. These patents underscore the privileged nature of the but-2-ynamide scaffold in medicinal chemistry.

Kinase Inhibitor Patent Analysis Drug Discovery

Optimized Application Scenarios for But-2-ynamide in Chemical Synthesis and Drug Discovery


Synthesis of Amino-Triazole Libraries via Ynamide Click Chemistry

Researchers seeking to expand triazole chemical space beyond 1,4-disubstituted regioisomers should utilize but-2-ynamide in copper-catalyzed [3+2] cycloadditions with azides. This reaction yields 1-substituted 4-amino 1,2,3-triazoles with high regioselectivity and yield [1], providing a distinct scaffold for medicinal chemistry and materials science. This method is particularly valuable when terminal alkynes fail to deliver the desired amino-triazole substitution pattern.

Design of Covalent Kinase Inhibitors Leveraging the Ynamide Warhead

In kinase drug discovery programs, the but-2-ynamide group can serve as a covalent warhead for irreversible inhibition of cysteine- or lysine-rich targets. The picomolar EGFR inhibitor CL-387,785 (IC₅₀ 370 pM) [2] and patent-disclosed TEAD inhibitors (IC₅₀ 3.60 nM) [3] exemplify this strategy. Researchers should procure but-2-ynamide or its derivatives when targeting kinases with a suitable nucleophilic residue, as the ynamide enables specific, irreversible binding not achievable with reversible amide or alkyne analogs.

Building Block for Gold-Catalyzed Heterocycle Synthesis

Synthetic chemists interested in gold-catalyzed transformations should consider but-2-ynamide as a key starting material or intermediate. Gold-catalyzed selective oxidation of 1,3-diynamides provides a direct route to 4-oxo-but-2-ynamides, which contain an activated C–C triple bond and serve as versatile synthons for further diversification [4]. This pathway is unique to the ynamide class and enables access to heterocyclic frameworks not readily available from simple alkynes.

Physicochemical Property Tuning in Lead Optimization

When optimizing ADME properties of a lead series, medicinal chemists can use but-2-ynamide as a starting scaffold and then systematically substitute the amide nitrogen to fine-tune lipophilicity and polar surface area. The baseline XLogP3 of 0.1 and TPSA of 43.1 Ų [5] provide a well-characterized starting point. Substitution with methyl (XLogP3 0.5, TPSA 29.1 Ų) [6] or larger groups allows for predictable modulation of solubility and permeability, enabling structure-property relationship (SPR) studies.

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